Methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions . This method yields the indole derivative, which can then be further functionalized to obtain the desired indolizine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized indolizine, while reduction could produce a simpler derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Indolizine derivatives: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
Methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dual ethylsulfonyl groups and carbamoyl moiety differentiate it from other indolizine derivatives, potentially enhancing its activity and specificity in various applications .
Eigenschaften
Molekularformel |
C15H18N2O7S2 |
---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O7S2/c1-4-25(20,21)12-10-7-6-9(14(16)18)8-17(10)11(15(19)24-3)13(12)26(22,23)5-2/h6-8H,4-5H2,1-3H3,(H2,16,18) |
InChI-Schlüssel |
IQYJIXRFGGXKPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C2C=CC(=CN2C(=C1S(=O)(=O)CC)C(=O)OC)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.